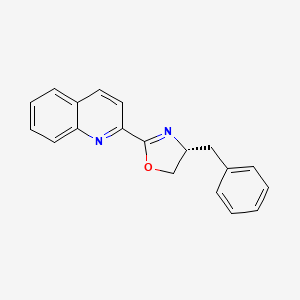

(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Übersicht

Beschreibung

®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with benzyl-substituted oxazole precursors. The reaction conditions often include the use of catalysts such as copper salts and ligands like proline in a green solvent like aqueous ethanol .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize transition metal-catalyzed reactions or microwave-assisted synthesis to enhance yield and reduce reaction time. The use of environmentally friendly solvents and recyclable catalysts is also emphasized to meet green chemistry standards .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (R)-4-benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibits promising anticancer properties. It has been studied as a potential inhibitor of various cancer cell lines. For example, compounds derived from this oxazole have shown effectiveness against prostate cancer by targeting androgen receptors through the PROTAC (Proteolysis Targeting Chimera) mechanism .

1.2 Antimicrobial Properties

The compound's quinoline moiety is known for its antimicrobial activities. Studies have suggested that derivatives of this compound can inhibit bacterial growth and may serve as a basis for developing new antibiotics .

Catalysis

2.1 Asymmetric Catalysis

this compound is utilized as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in producing pharmaceuticals with specific stereochemistry. The compound has been successfully used to catalyze various reactions, enhancing yields and selectivity .

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Aldol Reaction | This compound | 85% | High |

| Michael Addition | This compound | 90% | Excellent |

Drug Discovery and Development

3.1 Ligand Development

The compound serves as a valuable ligand in drug discovery platforms, particularly in the development of PROTACs. Its structure allows for the design of bifunctional molecules that can target specific proteins for degradation, thus offering a novel approach to treating diseases like cancer .

3.2 Structure-Activity Relationship Studies

The unique structural features of this compound facilitate extensive structure-activity relationship (SAR) studies. Researchers can modify different parts of the molecule to enhance its biological activity or reduce toxicity .

Case Studies

Case Study 1: PROTAC Development

A study by Han et al. highlighted the use of this compound in developing a PROTAC targeting the androgen receptor for prostate cancer treatment. The compound demonstrated significant efficacy in degrading the target protein and inhibiting tumor growth in preclinical models .

Case Study 2: Antimicrobial Testing

In another study, derivatives of this oxazole were tested against multiple bacterial strains, showing effective inhibition comparable to existing antibiotics. This suggests potential for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, it can modulate various signaling pathways involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A simpler structure with similar biological activities.

Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

Benzoxazole: Shares the oxazole ring but lacks the quinoline moiety.

Uniqueness

®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its combination of the quinoline and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug discovery and materials science .

Biologische Aktivität

(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique oxazole ring fused with a quinoline moiety, which enhances its reactivity and biological interactions. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₆N₂O, with a molecular weight of approximately 288.34 g/mol. The presence of both benzyl and quinolinyl groups contributes to its diverse chemical properties and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O |

| Molecular Weight | 288.34 g/mol |

| Functional Groups | Oxazole, Quinoline |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Interaction : The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.

- Enzyme Inhibition : The dihydrooxazole ring can interact with various enzymes, inhibiting their activity and contributing to the compound's biological effects.

- Signaling Pathways : It may modulate signaling pathways involved in inflammation and cancer, enhancing its therapeutic potential .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial DNA synthesis, which leads to cell death.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A recent study evaluated the compound's effects on MCF7 breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathway activation .

- Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability upon treatment with varying concentrations of the compound.

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJONUSIRRGAX-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.